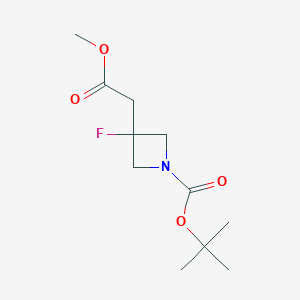

1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione” is a derivative of quinazolinone . Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their diverse biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of molecules with diverse physiological significance and pharmacological utilization .

Synthesis Analysis

Quinazolin-4(3H)-one, a core structure in the compound, can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction . Other methods for the synthesis of quinazolinones involve a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis

The molecular structure of quinazolinones, including “this compound”, is based on structures generated from information available in various databases . The molecular formula of a similar compound was reported as C14H19NO4Sn .Chemical Reactions Analysis

Quinazolinones have been found to exhibit good luminescence properties . Fluorescent probes based on the 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure have been developed . These molecules are used for environmentally sensitive probes and two-photon fluorescence bioimaging .科学的研究の応用

Multicomponent Reaction Synthesis

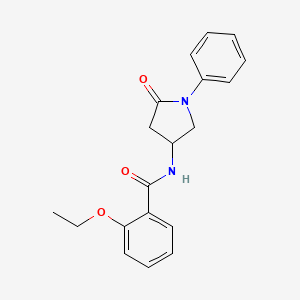

- Title : 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-di-methylpyrimidine-2,4(1H,3H)-dione

- Abstract : This study outlines the synthesis of a related compound through multicomponent reactions, involving N,N-dimethylbarbituric acid and others, demonstrating its potential in chemical synthesis and structural analysis.

- Source : (Barakat et al., 2016)

- Title : An experimental and computational study of pyrimidine based bis-uracil derivatives as efficient candidates for optical, nonlinear optical, and drug discovery applications

- Abstract : This paper describes the synthesis and characterization of novel pyrimidine-based derivatives, highlighting their potential in nonlinear optical applications and drug discovery.

- Source : (Mohan et al., 2020)

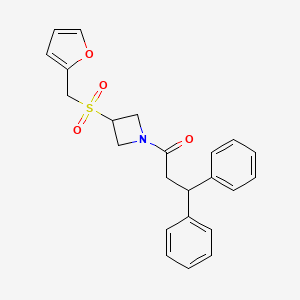

- Title : An efficient one pot synthesis of (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives as a potent biological agents

- Abstract : Discusses the synthesis of a novel series of pyranopyrimidines, examining their anti-inflammatory, antimicrobial, and antifungal activities, as well as molecular docking studies.

- Source : (Veeranna et al., 2022)

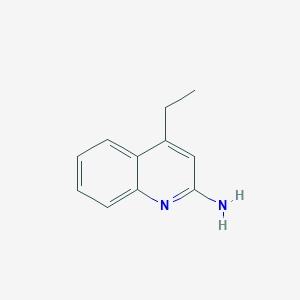

- Title : 6-Cyclohexylmethyl-3-hydroxypyrimidine-2,4-dione as an inhibitor scaffold of HIV reverase transcriptase: Impacts of the 3-OH on inhibiting RNase H and polymerase

- Abstract : This research presents the design and synthesis of a hydroxypyrimidine-2,4-dione derivative, analyzing its dual inhibition of HIV-1 reverse transcriptase functions and its potential as a platform for HIV treatment.

- Source : (Tang et al., 2017)

将来の方向性

Quinazolinones, including “1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione”, have shown promise in various fields such as medicinal chemistry and bioimaging . Future research could focus on exploring their potential in these areas further, as well as investigating their other possible applications.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate to form 3-(2-hydroxyphenyl)-3-oxopropanenitrile, which is then reacted with guanidine to form the target compound.", "Starting Materials": ["2-hydroxybenzaldehyde", "ethyl acetoacetate", "guanidine"], "Reaction": ["Step 1: Condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3-(2-hydroxyphenyl)-3-oxopropanenitrile.", "Step 2: Reaction of 3-(2-hydroxyphenyl)-3-oxopropanenitrile with guanidine in the presence of a catalyst such as p-toluenesulfonic acid to form 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione.", "Step 3: Purification of the product by recrystallization or column chromatography."] } | |

CAS番号 |

148320-16-5 |

分子式 |

C11H10N2O3 |

分子量 |

218.212 |

IUPAC名 |

1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H10N2O3/c1-7-6-10(15)12-11(16)13(7)8-4-2-3-5-9(8)14/h2-6,14H,1H3,(H,12,15,16) |

InChIキー |

UPXDAVWVJDHKQN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)NC(=O)N1C2=CC=CC=C2O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B2897852.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-3-carboxamide](/img/structure/B2897862.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2897874.png)